1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE
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Overview
Description
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring, a triazoloquinazoline core, and various substituents
Preparation Methods
The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE typically involves multiple steps. One common approach includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions.
Synthesis of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway .
Scientific Research Applications
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used to investigate cellular pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar compounds to 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE include other piperazine derivatives and triazoloquinazoline compounds. These compounds may share structural similarities but differ in their substituents, leading to variations in their biological activity and applications. Examples of similar compounds include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-{2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1H-indol-2(3H)-one .
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2S/c1-18-11-12-19(27)17-23(18)31-13-15-32(16-14-31)24-21-9-5-6-10-22(21)33-25(28-24)26(29-30-33)36(34,35)20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGMAIFKWUBLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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